1,3-Dioleoyl-2-palmitoylglycerol

Descripción general

Descripción

1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:

Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.

Glycerol Reaction: Vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.

Final Synthesis: Purified 1,3-diolein is then reacted with palmitic acid to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:

Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.

Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or peroxides under controlled conditions.

Hydrolysis: Can be catalyzed by acids, bases, or enzymes such as lipases.

Interesterification: Often catalyzed by lipases in the presence of solvents like isooctane

Major Products Formed

Oxidation: Hydroperoxides and secondary oxidation products.

Hydrolysis: Free fatty acids (oleic and palmitic acids) and glycerol.

Interesterification: Various structured triglycerides depending on the fatty acids used

Aplicaciones Científicas De Investigación

1,3-Dioleoyl-2-palmitoylglycerol has numerous applications in scientific research:

Infant Nutrition: Used as a human milk fat substitute in infant formulas due to its similarity to human milk fat.

Medical Research: Studied for its protective effects against inflammatory bowel disease by modulating gut microbiota and maintaining intestinal epithelial barrier integrity.

Analytical Chemistry: Used as a standard in mass spectrometry and chromatography for analyzing triglyceride compositions.

Mecanismo De Acción

1,3-Dioleoyl-2-palmitoylglycerol exerts its effects through several mechanisms:

Intestinal Absorption: The palmitic acid at the sn-2 position is better absorbed, forming micelles with bile acids, which enhances energy provision and mineral absorption in infants.

Anti-inflammatory Effects: Reduces inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway and improving intestinal barrier function.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.

1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.

1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid

Uniqueness

1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .

Propiedades

Número CAS |

14960-35-1 |

|---|---|

Fórmula molecular |

C55H102O6 |

Peso molecular |

859.4 g/mol |

Nombre IUPAC |

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |

Clave InChI |

PPTGNVIVNZLPPS-NBHCHVEOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

melting_point |

18.5-19°C |

Descripción física |

Liquid |

Sinónimos |

1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

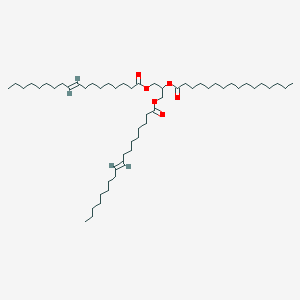

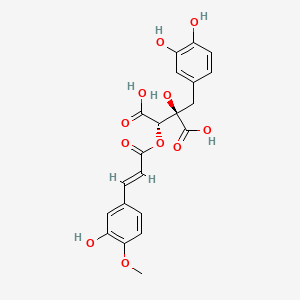

![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)

![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)

![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)